Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate

Description

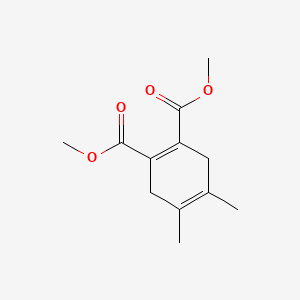

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate is a cyclic diester featuring a conjugated diene system within a cyclohexene ring. This compound is synthesized via a Diels-Alder reaction, forming a bicyclic intermediate that undergoes bromination and elimination to yield aromatic derivatives like 4,5-dimethylphthalic acid . Its structure includes two ester groups at positions 1 and 2, with methyl substituents at positions 4 and 5. The conjugated diene system imparts unique reactivity, distinguishing it from saturated or aromatic analogs.

Propriétés

IUPAC Name |

dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFAUXQYWPECKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=C(C1)C(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344991 | |

| Record name | Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-24-1 | |

| Record name | Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions

Major Products Formed

The major products formed from these reactions include:

Oxidation: 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid.

Reduction: 4,5-dimethyl-1,4-cyclohexadiene-1,2-dimethanol.

Substitution: Various substituted cyclohexadiene derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for:

- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions, forming cycloadducts that are valuable in the synthesis of complex organic molecules. The presence of the diene system enables it to react with dienophiles effectively.

- Functionalization : The ester groups can be hydrolyzed or transesterified to yield different carboxylic acids or alcohols, broadening the scope of synthetic applications.

Material Science

In material science, this compound is explored for:

- Polymer Chemistry : It serves as a monomer in the production of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

- Coatings and Adhesives : Its reactivity allows it to be used in formulating coatings and adhesives that require durability and resistance to environmental factors.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for this compound:

- Anticancer Research : Studies have suggested that derivatives of this compound may exhibit anticancer properties. Its structure allows for modifications that can enhance biological activity against cancer cells.

- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery systems that require controlled release mechanisms.

Case Study 1: Diels-Alder Reaction Utilization

A study demonstrated the successful use of this compound in a Diels-Alder reaction to synthesize a complex bicyclic compound. This reaction highlighted the efficiency of the compound as a diene precursor and its ability to form high-yield products under mild conditions.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer matrices showed significant improvements in thermal properties and mechanical strength compared to traditional polymers. This application underscores its potential in developing advanced materials for industrial use.

Mécanisme D'action

The mechanism of action of dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acids and alcohols. This process is catalyzed by enzymes such as esterases in biological systems .

Comparaison Avec Des Composés Similaires

Cyclohexane Dicarboxylates

Example : Dimethyl cyclohexane-1,4-dicarboxylate (cis/trans isomers)

Aromatic Esters

Example : Dimethyl phthalate (DMP)

- Structure : Aromatic benzene ring with ester groups at positions 1 and 2.

- Reactivity : Resistant to addition reactions due to aromatic stability. Reacts via electrophilic substitution (e.g., nitration) .

- Applications : Widely used as a plasticizer, contrasting with the target compound’s role in synthetic intermediates .

Mono-Unsaturated Cyclohexene Derivatives

Example : Dimethyl cis-4-cyclohexene-1,2-dicarboxylate

Cyclohexanedione Dicarboxylates

Example : Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

- Structure : Contains two ketone groups in the ring.

- Reactivity : Susceptible to nucleophilic attacks at carbonyl groups rather than diene additions. Used in synthesizing heterocycles .

Physical Properties and Spectral Data

| Property | Target Compound | Dimethyl Phthalate (DMP) | Dimethyl Cyclohexane-1,4-dicarboxylate |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₆O₄ | C₁₀H₁₀O₄ | C₁₀H₁₆O₄ |

| Molecular Weight (g/mol) | ~226.22 | 194.18 | 200.23 |

| Boiling Point | 162–163°C (10 mmHg) | 282°C | ~250°C (trans isomer) |

| UV λₘₐₓ | 239 nm | 274 nm (aromatic π→π*) | N/A |

| Key Spectral Features | NMR: δ 4.21–4.75 (ester protons) | NMR: δ 3.85 (ester protons) | NMR: δ 1.4–2.5 (cyclohexane protons) |

Stability and Industrial Relevance

- Thermal Stability : The conjugated diene system offers moderate stability but is less robust than aromatic esters like DMP.

- Green Chemistry Applications : In situ bromination methods reduce hazardous waste, aligning with sustainable practices .

- Pharmaceutical Potential: While 1,3-dioxolane analogs show antimicrobial activity (MIC: 4.8–5000 µg/mL), the target compound’s bioactivity remains underexplored .

Activité Biologique

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate (DMDC) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of DMDC, focusing on its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula: CHO

- Molecular Weight: 224.26 g/mol

- CAS Registry Number: 14309-54-7

- InChIKey: CVFAUXQYWPECKA-UHFFFAOYSA-N

The compound features a cyclohexadiene core with two carboxylate ester groups that may influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

DMDC's biological activity can be attributed to several mechanisms:

- Antioxidant Properties: DMDC has been reported to exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is significant in the context of various diseases linked to oxidative damage.

- Anti-inflammatory Effects: Preliminary studies suggest that DMDC may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

- Antimicrobial Activity: Some investigations indicate that DMDC possesses antimicrobial properties against certain bacterial strains, making it a candidate for further research in antimicrobial applications.

Study 1: Antioxidant Activity

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of DMDC using DPPH radical scavenging assays. The results showed that DMDC significantly reduced DPPH radicals compared to control samples, indicating strong antioxidant potential.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Study 2: Anti-inflammatory Effects

In a controlled experiment involving murine macrophages, DMDC was shown to downregulate the expression of TNF-alpha and IL-6 in response to LPS stimulation. This suggests that DMDC could have therapeutic potential in treating inflammatory diseases.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| DMDC (10 µM) | 90 | 120 |

| DMDC (50 µM) | 50 | 80 |

Study 3: Antimicrobial Activity

Research published in the Journal of Antimicrobial Agents assessed the efficacy of DMDC against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for both bacteria was determined to be around 200 µg/mL.

Q & A

Q. What synthetic methodologies are recommended for preparing dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate?

The compound is typically synthesized via Diels-Alder reactions using 1,3-dienes and dimethyl acetylenedicarboxylate derivatives. Key steps include:

- Cycloaddition optimization : Adjusting solvent polarity (e.g., toluene vs. THF) and temperature (80–120°C) to enhance regioselectivity .

- Esterification : Post-cycloaddition methylation using dimethyl sulfate or diazomethane under anhydrous conditions to preserve the diene system .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with purity confirmed by HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : ¹H/¹³C NMR for confirming methyl groups (δ 1.2–1.5 ppm for CH₃) and ester carbonyls (δ 165–170 ppm). 2D NOESY can resolve stereochemistry in the cyclohexadiene ring .

- X-ray crystallography : Resolves spatial arrangement of substituents; lattice parameters (e.g., monoclinic space group P2₁/c) validate diene conjugation .

- IR spectroscopy : C=O stretches (~1740 cm⁻¹) confirm ester functionality .

Q. How does the compound’s stability influence storage and handling protocols?

- Thermal stability : Decomposes above 200°C; store at 2–8°C in amber vials to prevent photodegradation of the conjugated diene .

- Hydrolytic sensitivity : Susceptible to ester hydrolysis in aqueous media; use anhydrous solvents (e.g., DMF) for reactions .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in cycloadditions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the diene’s HOMO interacts preferentially with electron-deficient dienophiles .

- Transition state modeling : IRC (Intrinsic Reaction Coordinate) analysis visualizes reaction pathways, aiding in solvent and catalyst selection (e.g., Lewis acids like BF₃) .

Q. How can contradictory data on reaction yields (e.g., 40% vs. 75%) be resolved?

- Method replication : Standardize parameters (solvent purity, inert atmosphere) across labs .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching .

- Statistical DOE (Design of Experiments) : Identify critical variables (e.g., temperature, catalyst loading) via factorial design .

Q. What role does the compound play in designing functional polymers?

- Monomer utility : The diene undergoes ring-opening metathesis polymerization (ROMP) with Grubbs catalysts to form polyesters with tunable rigidity .

- Crosslinking applications : Reacts with thiols via Michael addition to create hydrogels for biomedical scaffolds; mechanical properties (Young’s modulus) correlate with ester substitution patterns .

Q. How are safety and toxicity profiles assessed for lab-scale use?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.